(3,4-Dimethoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
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Overview
Description
(3,4-Dimethoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone: is a synthetic organic compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a complex molecular structure, including a phenyl ring substituted with methoxy groups and a piperidine ring linked to a pyridazin-3-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core phenyl and piperidine structures[_{{{CITATION{{{2{[4- (3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1 (2](https://wwwmdpicom/1422-8599/2022/3/M1413){{{CITATION{{{2{4- (3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1 (2. The final step involves the formation of the ketone group through a condensation reaction with pyridazin-3-ol[{{{CITATION{{{_2{4- (3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1 (2.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_2{4- (3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1 (2. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The compound can be reduced to form corresponding alcohols or amines.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Alcohols, amines, and other reduced forms.
Substitution: : Alkylated or aminated derivatives of the piperidine ring.
Scientific Research Applications
(3,4-Dimethoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone: has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Studied for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3,4-Dimethoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3,4-Dimethoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone: can be compared to other similar compounds, such as:
(3,4-Dimethoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: : Similar structure but with a different heterocyclic ring.
(3,4-Dimethoxyphenyl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone: : Similar core structure but with a different pyridine derivative.
These compounds share structural similarities but may exhibit different biological activities and properties due to variations in their molecular frameworks.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-6-5-13(12-16(15)24-2)18(22)21-10-7-14(8-11-21)25-17-4-3-9-19-20-17/h3-6,9,12,14H,7-8,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNGKWCRNJJIEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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